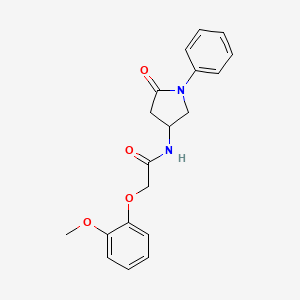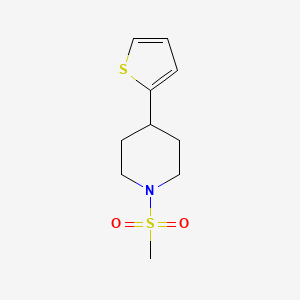
5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one, also known as MTQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTQ is a pyran-4-one derivative that has been synthesized using a variety of methods, including the one-pot reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with 5-methoxy-2-hydroxybenzaldehyde.
Mechanism of Action
5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one acts as a potent inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine and other neurotransmitters. By inhibiting MAO-B, 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one increases the levels of dopamine and other neurotransmitters in the brain, which can help to improve the symptoms of Parkinson's disease and other neurodegenerative disorders. 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one has also been shown to have antioxidant properties, which can help to protect neurons from oxidative stress and damage.
Biochemical and Physiological Effects
5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of movement, mood, and cognition. 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one has also been shown to have antioxidant properties, which can help to protect neurons from oxidative stress and damage. In addition, 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the brain and other tissues.
Advantages and Limitations for Lab Experiments
5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have potent and specific effects on MAO-B, which makes it a useful tool for studying the role of this enzyme in neurodegenerative disorders. However, there are also some limitations to using 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one in lab experiments. It has not been extensively studied in vivo, and its effects on other enzymes and neurotransmitters are not well understood. In addition, its potential toxicity and side effects are not well known.
Future Directions
There are several future directions for research on 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one. One area of interest is the development of 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one analogs that have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the study of 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one in animal models of neurodegenerative disorders, to better understand its potential therapeutic effects. Additionally, the use of 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one in combination with other drugs or therapies could be explored, to determine whether it has synergistic effects. Finally, the potential toxicity and side effects of 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one should be further studied, to determine whether it is a safe and effective drug for human use.
Conclusion
In conclusion, 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, and has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one acts as a potent inhibitor of MAO-B, and has been shown to increase the levels of dopamine and other neurotransmitters in the brain. While there are some limitations to using 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one in lab experiments, there are also several future directions for research on this compound, including the development of 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one analogs, the study of 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one in animal models, and the exploration of its potential use in combination with other therapies.
Synthesis Methods
5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one can be synthesized using a variety of methods, but the most common one is the one-pot reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with 5-methoxy-2-hydroxybenzaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide and a catalyst such as acetic acid. The product is then purified using column chromatography to obtain pure 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one.
Scientific Research Applications
5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. 5-methoxy-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-pyran-4-one has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of movement, mood, and cognition.
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-15-10-21-14(9-13(15)18)16(19)17-8-4-6-11-5-2-3-7-12(11)17/h2-3,5,7,9-10H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATXYGGZSUCJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

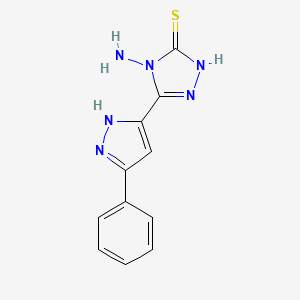
![2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905938.png)
![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2905939.png)

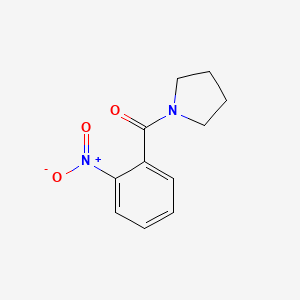
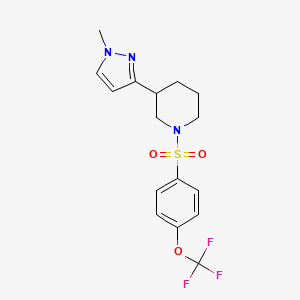
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2905945.png)

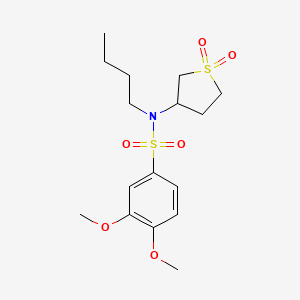

![N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride](/img/structure/B2905955.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2905956.png)
